![molecular formula C24H21ClN2O2 B2896330 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 877782-47-3](/img/structure/B2896330.png)
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, also known as CP-154,526, is a compound that belongs to the class of benzochromene derivatives. It is a selective antagonist of the neuropeptide Y receptor subtype 1 (Y1R), which plays a crucial role in the regulation of food intake, energy balance, and stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, anxiety, depression, and addiction.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Research
The piperazine moiety is a common feature in many pharmaceutical compounds with central nervous system (CNS) activity. This compound’s structure suggests potential use in the development of new antidepressant and anxiolytic drugs. It could serve as a lead compound for synthesizing new molecules that target serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Compounds with a piperazine ring have been shown to possess antimicrobial properties. The chlorophenyl group, in particular, may enhance these properties. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungals .
Anticancer Agent Development
The benzo[f]chromen-3-one moiety is structurally similar to flavonoids, which are known for their anticancer activities. Research into this compound could explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines or in combination therapies .
Neurodegenerative Disease Treatment
Piperazine derivatives have been studied for their potential role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts to find new treatments that can mitigate the progression of such diseases or improve the quality of life for affected individuals .
Pharmacokinetic Enhancer
The incorporation of piperazine into drug molecules can improve their pharmacokinetic properties, such as solubility and absorption. This compound could be used in pharmaceutical research to enhance the bioavailability of other drug molecules, making them more effective at lower doses .
Psychoactive Substance Analysis
Due to the structural similarity to known psychoactive substances, this compound could be used in analytical studies to understand the binding affinity and activity at various CNS receptors. Such research could inform the development of new therapeutic drugs or the regulation of psychoactive substances .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit good antibacterial activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be accomplished through a mannich reaction .
Eigenschaften
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGWFRTVWMNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.